2-Bromo-1-(6-methylpyridin-2-yl)ethanone
CAS No.: 88625-09-6
Cat. No.: VC3815200
Molecular Formula: C8H8BrNO
Molecular Weight: 214.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88625-09-6 |
|---|---|
| Molecular Formula | C8H8BrNO |
| Molecular Weight | 214.06 g/mol |
| IUPAC Name | 2-bromo-1-(6-methylpyridin-2-yl)ethanone |
| Standard InChI | InChI=1S/C8H8BrNO/c1-6-3-2-4-7(10-6)8(11)5-9/h2-4H,5H2,1H3 |
| Standard InChI Key | UTOCGDHGZVWDAJ-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC=C1)C(=O)CBr |
| Canonical SMILES | CC1=NC(=CC=C1)C(=O)CBr |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
2-Bromo-1-(6-methylpyridin-2-yl)ethanone consists of a pyridine ring substituted with a methyl group at the 6-position and an α-bromo acetyl group at the 2-position. Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈BrNO | |
| Molecular Weight | 214.059 g/mol | |
| Exact Mass | 212.979 g/mol | |
| Topological Polar Surface Area (PSA) | 29.96 Ų | |
| LogP (Partition Coefficient) | 1.97 |
The compound’s LogP value indicates moderate lipophilicity, suggesting balanced solubility in both organic and aqueous media. The pyridine ring contributes to its aromatic character, while the electron-withdrawing bromine atom enhances reactivity at the ketone group.
Synthesis and Manufacturing
Direct Synthesis Routes
A common method for synthesizing brominated pyridinyl ethanones involves the bromination of acetylpyridine derivatives. For instance, 2-bromoacetyl-6-methylpyridine can be prepared by treating 6-methylpyridin-2-yl ethanone with bromine in acetic acid, followed by purification via recrystallization . This approach is scalable and yields high-purity product, as evidenced by its use in synthesizing benzimidazole derivatives .
Applications in Organic and Medicinal Chemistry
Building Block for Heterocyclic Compounds
The reactivity of the α-bromo ketone group facilitates nucleophilic substitutions, making this compound a precursor for thiazoles, imidazoles, and other nitrogen-containing heterocycles. For example, reaction with 2-chlorobenzimidazole yields 1-[2-(6-methylpyrid-2-yl)-2-oxoethyl]-2-chlorobenzimidazole, a potential intermediate for antiviral or anticancer agents .
Comparative Analysis with Analogous Compounds
The higher LogP of 2-bromo-1-(6-bromopyridin-2-yl)ethanone reflects increased hydrophobicity due to the additional bromine atom, which may influence membrane permeability in drug candidates .
Future Research Directions
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Mechanistic Studies: Elucidating the compound’s reactivity under varying conditions (e.g., solvent effects, temperature) could optimize its use in coupling reactions.
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Biological Screening: Evaluating its efficacy in antimicrobial or anticancer assays may uncover novel therapeutic applications.
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Green Chemistry Approaches: Developing solvent-free or catalytic synthesis methods to enhance sustainability.
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